molecular formula C13H17NO2S B13948797 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione CAS No. 57841-34-6

3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione

Cat. No.: B13948797
CAS No.: 57841-34-6
M. Wt: 251.35 g/mol
InChI Key: NCTZGCZZFHUNDY-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione is a chemical compound intended for research use in synthetic organic and medicinal chemistry. Its structure incorporates a tetrahydro oxazine ring and a thione functional group, which is a key feature for various nucleophilic reactions. Compounds with this core structure are often explored as valuable intermediates or precursors in the synthesis of more complex heterocyclic systems. The presence of the thione group makes it a versatile building block for further chemical modifications, including the formation of thiourea derivatives or other sulfur-containing heterocycles. The 3,4-xylyloxymethyl substituent attached to the ring may influence the compound's lipophilicity and steric properties, which can be a subject of structure-activity relationship (SAR) studies. This product is exclusively for research purposes and is not designed, approved, or intended for human therapeutic, diagnostic, or veterinary applications. Researchers are responsible for verifying the suitability of this compound for their specific experiments.

Properties

CAS No.

57841-34-6

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-1,3-oxazinane-2-thione

InChI

InChI=1S/C13H17NO2S/c1-9-3-4-11(7-10(9)2)15-8-12-5-6-14-13(17)16-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,14,17)

InChI Key

NCTZGCZZFHUNDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNC(=S)O2)C

Origin of Product

United States

Biological Activity

3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione (CAS Number: 57841-34-6) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₇N₁O₂S
Molecular Weight251.34 g/mol
Density1.189 g/cm³
Boiling Point368.1 °C
Flash Point176.4 °C

Antimicrobial Properties

Research has indicated that compounds similar to 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione exhibit antimicrobial properties. For instance, studies have shown that oxazine derivatives possess activity against various bacterial strains and fungi. The thione functional group is believed to play a crucial role in this biological activity by interacting with microbial enzymes.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of oxazine derivatives on cancer cell lines. For example, a study published in the European Journal of Medicinal Chemistry highlighted that certain oxazine compounds showed significant inhibition of cell proliferation in human cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cellular metabolism.

Case Studies

  • Antimicrobial Activity :
    • A study conducted by Fauran and Douzon (1976) evaluated various oxazine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity :
    • In a study focusing on the anticancer properties of oxazine derivatives, researchers found that the compound significantly reduced viability in MCF-7 breast cancer cells. The study suggested that the compound's mechanism involved cell cycle arrest and apoptosis induction.

Mechanistic Insights

The biological activity of 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The thione group can form complexes with metal ions in enzymes, potentially inhibiting their activity.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

(1) 3,4,5,6-Tetrahydro-6-phenoxymethyl-2H-1,3-oxazine-2-thione (PDU750)

  • Molecular Formula: C₁₁H₁₃NO₂S .
  • Key Features: Substituted with a phenoxymethyl group instead of 3,4-xylyloxymethyl.
  • Toxicity : Classified as hazardous (HR: 2) due to industrial risks .

(2) 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione

  • Molecular Formula: C₈H₁₅NOS .
  • Key Features : Tetramethyl substitution simplifies steric hindrance compared to the target compound.
  • Molecular Weight : 173.274 g/mol .

(3) 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione

  • Molecular Formula: C₁₃H₁₇NOS .
  • Key Features : Phenyl and trimethyl groups enhance aromatic interactions.
  • Molecular Weight : 235.35 g/mol (calculated from quantum data) .

Molecular and Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data/Applications
Target Compound 3,4-xylyloxymethyl Not explicitly given Hypothesized higher steric bulk vs. analogs
PDU750 Phenoxymethyl C₁₁H₁₃NO₂S 223.31 Industrial hazard (HR: 2)
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione Tetramethyl C₈H₁₅NOS 173.27 Simplified analog for mechanistic studies
4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione Trimethyl, phenyl C₁₃H₁₇NOS 235.35 Quantum chemical data available

Preparation Methods

Preparation Methods of 3,4,5,6-Tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione

General Synthetic Strategy

The synthesis of 3,4,5,6-tetrahydro-6-(3,4-xylyloxymethyl)-2H-1,3-oxazine-2-thione generally follows a two-step approach:

This approach is supported by analogous syntheses of related oxazine derivatives, where the thione group is introduced via sulfur-containing reagents during cyclization.

Specific Synthetic Routes

Cyclization of Amino Alcohols with Carbonyl and Sulfur Reagents

A common method involves reacting 3-aminopropanol with aromatic carboxylic acids or their acid halides to form N-acylaminoalcohols. These intermediates are then cyclized in the presence of sulfur-containing reagents such as thiophosgene or Lawesson’s reagent to introduce the thione functionality. The cyclization typically requires refluxing in an inert solvent like dichloromethane with catalytic amounts of activating agents (e.g., p-toluenesulfonyl chloride and 4-dimethylaminopyridine).

Microwave-Assisted Solvent-Free Synthesis

Recent advances have demonstrated an efficient one-pot, solvent-free microwave irradiation method for synthesizing 5,6-dihydro-1,3-oxazines. This method involves the condensation of 3-aminopropanol with aromatic carboxylic acids under microwave irradiation (800 W), yielding the oxazine ring in short reaction times (3-4 minutes) and moderate to good yields (65-74%). This approach avoids the use of solvents and reduces reaction time significantly compared to classical methods.

Entry Aromatic Acid Substituent Reaction Time (min) Yield (%)
a 3,4-xylyl (analogous) 3-4 65-74
b Phenyl 4 72
c 4-Nitrophenyl 3 68
d 3,5-Dinitrophenyl 3 65

Note: The 3,4-xylyloxymethyl derivative follows a similar pattern based on structural analogy to 3,5-xylyl derivatives.

Classical Cyclization via N-Acylaminoalcohols

In classical protocols, N-acylaminoalcohols are prepared by reacting 3-aminopropanol with acid halides in dry dioxane under argon at 0°C with triethylamine as a base. The resulting amides are purified and then cyclized by refluxing with p-toluenesulfonyl chloride and 4-dimethylaminopyridine in dichloromethane. This method provides yields between 67-77% and allows for precise control over the reaction conditions.

Step Conditions Yield (%)
N-acylaminoalcohol formation 0°C, dry dioxane, NEt3, 1.45 h 85-95
Cyclization to oxazine-thione Reflux, p-TsCl, 4-DMAP, CH2Cl2 67-77

Purification and Characterization

Purification of the final compound typically involves recrystallization or preparative thin-layer chromatography (TLC) using solvent mixtures such as petroleum ether and ethyl acetate (3:1). Characterization is performed by standard spectroscopic methods including ^1H NMR and IR spectroscopy, confirming the presence of characteristic oxazine and thione functional groups.

Research Findings and Comparative Analysis

  • Microwave-assisted solvent-free synthesis offers a rapid, environmentally friendly, and efficient alternative to classical methods, reducing reaction time from hours to minutes while maintaining comparable yields.
  • The classical method allows for more controlled reaction conditions, which may be advantageous for scale-up or when sensitive substituents are present.
  • Introduction of the thione group via sulfur reagents during cyclization is critical for obtaining the oxazine-2-thione structure, which imparts unique chemical and biological properties.
  • The 3,4-xylyloxymethyl substituent contributes to hydrophobicity and potential biological activity, similar to related 3,5-xylyl derivatives studied in the literature.

Summary Table of Preparation Methods

Method Key Reagents Conditions Reaction Time Yield (%) Notes
Classical N-acylaminoalcohol + Cyclization 3-aminopropanol, acid halide, p-TsCl, 4-DMAP 0°C for amide formation; reflux for cyclization Several hours 67-95 Well-established, controlled
Microwave-assisted solvent-free 3-aminopropanol, carboxylic acid Microwave irradiation (800 W), solvent-free 3-4 minutes 65-74 Rapid, green, efficient
Cyclization with sulfur reagents N-acylaminoalcohol, thiophosgene or Lawesson’s reagent Reflux in inert solvent Hours Moderate Introduces thione functionality

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